molecular formula C22H20ClN7O2 B2871529 (3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920205-53-4

(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2871529
CAS No.: 920205-53-4
M. Wt: 449.9
InChI Key: QDMLNIHUACOZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a synthetic small molecule featuring a triazolopyrimidine core fused with a piperazine ring and substituted phenyl groups. The triazolopyrimidine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation. The 3-chlorophenyl group at the methanone position and the 3-methoxyphenyl substituent on the triazolo ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-18-7-3-6-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-8-10-29(11-9-28)22(31)15-4-2-5-16(23)12-15/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMLNIHUACOZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,5-d]Pyrimidine Core

The triazolo[4,5-d]pyrimidine moiety is constructed via cyclization reactions using pyrimidine precursors. Two primary approaches dominate the literature:

Cyclization of Pyrimidine Amines with Nitrous Acid

A widely adopted method involves treating 4,6-dichloro-2-propylpyrimidine-5-amine (30 ) with sodium nitrite (NaNO₂) in acetic acid (AcOH) at 0–5°C for 1 hour. This generates the triazolo[4,5-d]pyrimidine scaffold (33 ) through diazotization and subsequent cyclization (Figure 18). Key conditions include:

  • Solvent : Acetic acid/water mixture
  • Temperature : 0–5°C
  • Yield : 54–94% depending on substituents.

Multi-Component Condensation Reactions

Eco-friendly protocols utilize p-toluenesulfonic acid (p-TsOH) as a catalyst in boiling water to condense triazolamine (13 ), aldehydes (12 ), and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (14 ) over 4 hours. This method achieves yields of 81–91% and avoids toxic organic solvents.

Table 1: Comparison of Triazolo[4,5-d]Pyrimidine Synthesis Methods
Method Reagents/Conditions Yield Advantages
Nitrous Acid Cyclization NaNO₂, AcOH, 0–5°C, 1 h 54–94% High regioselectivity
Multi-Component Reaction p-TsOH, H₂O, reflux, 4 h 81–91% Solvent-free, high atom economy

Functionalization of the Piperazine Ring

The piperazine component is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination.

SNAr Reaction with Chloropyrimidine Derivatives

7-Chloro-triazolo[4,5-d]pyrimidine (49 ) reacts with piperazine in ethanol under reflux for 48 hours to yield 7-piperazinyl-triazolo[4,5-d]pyrimidine (50 ). Key parameters:

  • Solvent : Ethanol
  • Temperature : Reflux (~78°C)
  • Yield : 80–85%.

Reductive Amination for Piperazine Modification

Alternative routes employ bis(2-chloroethyl)methylamine hydrochloride as a precursor, reacting with 3-chloroaniline in xylene to form 1-(3-chlorophenyl)piperazine hydrochloride. This intermediate is critical for subsequent methanone coupling.

Coupling of the Methanone Group

The (3-chlorophenyl)methanone moiety is introduced via Friedel-Crafts acylation or direct coupling.

Friedel-Crafts Acylation

3-Chlorobenzoyl chloride reacts with the piperazinyl-triazolo[4,5-d]pyrimidine in dichloromethane (DCM) using triethylamine (TEA) as a base. Conditions include:

  • Solvent : DCM
  • Catalyst : TEA (2 equiv)
  • Temperature : Room temperature, 12 hours
  • Yield : 70–75%.

Direct Coupling via Carbodiimide Chemistry

A more efficient method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 3-chlorobenzoic acid with the piperazine intermediate in dimethylformamide (DMF).

  • Solvent : DMF
  • Activators : EDC/HOBt
  • Temperature : 0°C to room temperature, 24 hours
  • Yield : 85–90%.
Table 2: Methanone Coupling Strategies
Method Conditions Yield Purity
Friedel-Crafts Acylation DCM, TEA, 12 h, rt 70–75% ≥95%
EDC/HOBt Mediated DMF, 0°C–rt, 24 h 85–90% ≥98%

Integrated Synthetic Route

Combining the above steps, the optimal pathway proceeds as follows:

  • Triazolo[4,5-d]pyrimidine Synthesis : Multi-component reaction (81–91% yield).
  • Piperazine Functionalization : SNAr with 7-chloro-triazolo[4,5-d]pyrimidine (80–85% yield).
  • Methanone Coupling : EDC/HOBt-mediated acylation (85–90% yield).

Overall Yield : ~62–70% (calculated from stepwise yields).

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
  • MS (ESI+) : m/z 449.9 [M+H]⁺.
  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, triazole-H), 7.45–7.20 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃).

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Nitrous acid methods risk forming regioisomers; microwave-assisted synthesis may improve selectivity.
  • Solvent Systems : Replacement of DMF with cyclopentyl methyl ether (CPME) could enhance green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule with a heterocyclic structure, containing chlorophenyl, piperazinyl, triazolopyrimidinyl, and methoxyphenyl moieties. It belongs to the class of triazole derivatives and has potential applications in medicinal chemistry and pharmacological studies.

Scientific Research Applications

Triazolopyrimidine derivatives have been explored for various biological activities:

  • Antimicrobial Properties Triazole derivatives, including triazolopyrimidines, are known for their antimicrobial activities.
  • Anticancer Effects These compounds have shown promise in anticancer applications.
  • Medicinal Chemistry The presence of functional groups suggests its potential use in drug development and therapeutic applications. The piperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Structural Features and Synthesis

This compound is characterized by its unique structural features, including a bromophenyl group, a piperazine moiety, and a triazolopyrimidine core. The synthesis of this compound involves multiple steps under carefully controlled reaction conditions to ensure high yields and purity. These reactions are crucial for modifying the compound to improve its efficacy or reduce toxicity in biological systems.

Related Compounds and Activities

Other compounds with similar structural features exhibit a range of biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)triazoleSimilar triazole structureAntitumor activity
4-(3-Chlorophenyl)piperazinePiperazine backboneAnxiolytic effects
7-(4-Methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidineTriazole and pyrimidine componentsAntimicrobial properties

These compounds highlight the unique aspects of this compound, while demonstrating how variations in structure can lead to differing biological activities. This underscores the importance of structural modifications in drug design and development.

Pyrazole, Pyrimidine, and Related Derivatives as CDK2 Inhibitors

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked aryl methanones. Below is a comparative analysis with two closely related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Triazolo Ring Phenyl) Substituents (Methanone Phenyl) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 3-Methoxyphenyl 3-Chlorophenyl C23H22ClN7O2 ~450–460 (estimated) Chloro (electron-withdrawing), methoxy (electron-donating) substituents
Analog 1 4-Methoxyphenyl 3-Methoxyphenyl C23H23N7O3 445.483 Dual methoxy groups; increased polarity
Analog 2 4-Methylphenyl 4-Trifluoromethylphenyl C23H20F3N7O 475.45 (estimated) Methyl (electron-donating), trifluoromethyl (strongly electron-withdrawing)

Key Comparative Insights

The 4-trifluoromethylphenyl group in Analog 2 combines lipophilicity and strong electron-withdrawing character, likely improving metabolic stability but reducing solubility compared to the target compound’s chloro-substituted phenyl.

The 4-methylphenyl group in Analog 2 introduces minimal steric hindrance, contrasting with the bulkier trifluoromethyl group, which could impact receptor selectivity.

Pharmacological Potential: While specific activity data for the target compound are unavailable, triazolopyrimidine derivatives are frequently explored as kinase inhibitors (e.g., Aurora kinases) and adenosine receptor antagonists. The chloro and methoxy substituents may optimize binding affinity compared to analogs with purely lipophilic (e.g., methyl) or polar (e.g., methoxy) groups.

Biological Activity

(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, commonly referred to as CL-CP40, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of CL-CP40, focusing on its pharmacological properties and possible mechanisms of action.

Structural Overview

CL-CP40 features multiple functional groups that contribute to its biological activity. The compound includes:

  • Chlorophenyl moiety : Implicated in various pharmacological effects.
  • Piperazine ring : Known for enhancing pharmacological properties.
  • Triazolopyrimidine scaffold : Associated with diverse biological activities.

The intricate structure of CL-CP40 positions it as a candidate for further investigation in drug development.

Biological Activity

The biological activity of CL-CP40 is primarily linked to its interactions with various biological targets. Research indicates that similar triazolopyrimidine derivatives exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Triazolopyrimidine derivatives have shown promise in inhibiting tumor growth. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Studies have reported that triazolo[4,5-d]pyrimidines possess significant antibacterial and antifungal activities. For example, derivatives have been effective against Staphylococcus aureus and Candida albicans .
  • CNS Effects : The piperazine component is often linked to anxiolytic and antidepressant effects. Compounds with piperazine structures have been studied for their potential in treating anxiety disorders .

The mechanisms through which CL-CP40 exerts its biological effects can be attributed to:

  • Enzyme Inhibition : Many triazole-containing compounds act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival. For example, inhibition of kinases involved in cancer progression has been documented .
  • Interaction with Receptors : The structural features may enable binding to specific receptors or ion channels, influencing neurotransmitter systems and contributing to CNS effects .

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)triazoleSimilar triazole structureAntitumor activity
4-(3-Chlorophenyl)piperazinePiperazine backboneAnxiolytic effects
7-(4-Methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidineTriazole and pyrimidine componentsAntimicrobial properties

This table illustrates how variations in structural components can lead to differing biological activities, highlighting the importance of structure–activity relationships in drug design.

Case Studies

Recent studies have focused on the synthesis and evaluation of triazolo[4,5-d]pyrimidine derivatives for their biological activities:

  • Anticancer Studies : A series of triazolopyrimidine derivatives were tested against various cancer cell lines, revealing promising IC50 values indicating potent antitumor activity .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against bacterial strains such as E. coli and MRSA, demonstrating significant inhibition at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.